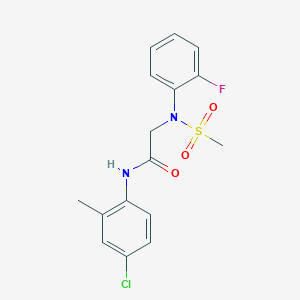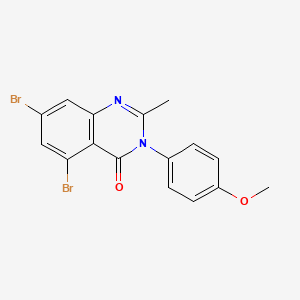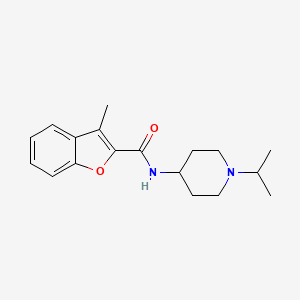![molecular formula C15H21ClN2O2 B5118590 N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide, also known as JNJ-26481585, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound acts as a selective HDAC6 inhibitor, and its mechanism of action has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide acts as a selective HDAC6 inhibitor, which leads to the accumulation of acetylated proteins in the cell. This accumulation has been shown to induce cell cycle arrest and apoptosis in cancer cells. HDAC6 is a class IIb histone deacetylase that is involved in the regulation of several cellular processes, including cell migration, protein degradation, and microtubule dynamics.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by altering the acetylation status of several proteins involved in these processes. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-tumor activity. N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide has also been shown to modulate the immune response by promoting the differentiation of T cells into effector cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide has several advantages for use in lab experiments, including its potent anti-tumor activity and its ability to enhance the efficacy of other anti-cancer agents. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide. One area of interest is the development of more potent and selective HDAC6 inhibitors that may have improved therapeutic efficacy and reduced toxicity. Another area of interest is the investigation of the immune-modulating effects of N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide and its potential use in combination with immune checkpoint inhibitors. Additionally, further research is needed to understand the mechanisms of resistance to N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide and to identify biomarkers that may predict response to this compound.
Synthesemethoden
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide involves a multi-step process that includes the reaction of 3-chloro-4-morpholinylaniline with pentanoyl chloride in the presence of a base, followed by purification and isolation of the target compound using column chromatography. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide has been studied extensively for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound has potent anti-tumor activity against a broad range of cancer types, including breast, lung, and pancreatic cancer. It has also been shown to enhance the efficacy of other anti-cancer agents, such as taxanes and platinum-based drugs.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-2-3-4-15(19)17-12-5-6-14(13(16)11-12)18-7-9-20-10-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMIDFAOKHAWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-morpholin-4-ylphenyl)pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5118515.png)

![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)

![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)
![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)



![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)
![2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5118601.png)

